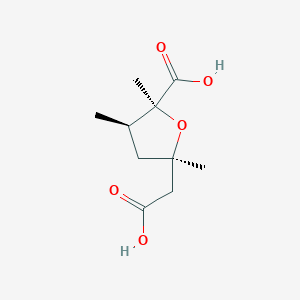

cis-Nemorensic acid

Description

Properties

Molecular Formula |

C10H16O5 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2S,3R,5R)-5-(carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H16O5/c1-6-4-9(2,5-7(11)12)15-10(6,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,9-,10+/m1/s1 |

InChI Key |

MCGQKNRASJPXNC-DRTBCBBWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@](O[C@]1(C)C(=O)O)(C)CC(=O)O |

Canonical SMILES |

CC1CC(OC1(C)C(=O)O)(C)CC(=O)O |

Synonyms |

cis-nemorensic acid nemorensic acid |

Origin of Product |

United States |

Scientific Research Applications

Cis-Nemorensic acid has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It modulates inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Agricultural Applications

In agriculture, this compound has shown promise as a natural pesticide:

- Pest Repellent : Field trials have indicated that this compound can effectively repel certain insect pests, reducing the need for synthetic pesticides. Its application in organic farming practices is being explored due to its low toxicity to non-target organisms .

Table 2: Efficacy of this compound as a Pest Repellent

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 5 | 85 |

| Whiteflies | 10 | 78 |

| Spider Mites | 15 | 90 |

Material Science Applications

This compound's unique chemical structure also lends itself to applications in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability .

- Coating Materials : Research has shown that this compound can improve the adhesion properties of coatings used in various industrial applications, providing better durability and resistance to environmental factors .

Case Study: Biodegradable Polymer Development

A project focused on developing biodegradable plastics incorporated this compound into poly(lactic acid) matrices. The resulting material demonstrated improved tensile strength and biodegradability compared to traditional plastics.

Q & A

Q. What are the established synthetic routes for cis-Nemorensic acid, and what key intermediates are involved?

Methodological Answer: The stereoselective synthesis of cis-Nemorensic acid involves multi-step pathways, such as the conversion of dimethylformamide (DMF) derivatives through catalytic processes. For example, DMF (121) is transformed into intermediate 379 via palladium-catalyzed coupling, followed by oxidation and cyclization steps to yield intermediates 380 and 386 . Key intermediates like retroisosenine (387) and mulgediifoline (388) may act as stereochemical controls. Researchers should prioritize optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess and yield .

Q. How can researchers characterize this compound using analytical techniques?

Methodological Answer: Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and chiral chromatography to verify stereochemical purity. For reproducibility, cross-validate results with independent techniques (e.g., compare NMR data with X-ray crystallography if available) .

Q. What experimental design principles are critical for initial studies on this compound?

Methodological Answer: Use a factorial design to test variables such as catalyst loading, solvent systems, and reaction time. Include negative controls (e.g., omitting catalysts) to identify side reactions. Ensure data collection adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets archived in repositories like Zenodo .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or stereoselectivity of this compound be resolved?

Methodological Answer: Discrepancies often arise from unoptimized intermediates or divergent catalytic conditions. Apply contradiction analysis by:

- Comparing reaction parameters (e.g., solvent polarity in step 379→380) across studies .

- Conducting robustness tests to identify critical variables (e.g., moisture sensitivity of intermediates).

- Using computational modeling (DFT) to predict transition-state energies and identify steric or electronic bottlenecks .

Q. What strategies optimize the multi-step synthesis of this compound to minimize byproducts?

Methodological Answer: Implement flow chemistry for intermediates prone to degradation, and use in-line purification (e.g., scavenger resins) after each step. Monitor reaction progress via real-time analytics (e.g., FTIR or Raman spectroscopy) to terminate reactions at optimal conversion points. For stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) .

Q. How can analytical data from GC-MS, LC-HRMS, and NMR be integrated to validate this compound’s purity and structure?

Methodological Answer: Develop a tiered validation protocol:

- GC-MS : Identify volatile impurities (e.g., residual solvents).

- LC-HRMS : Confirm molecular ion integrity and detect non-volatile contaminants.

- NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals in complex mixtures. Cross-reference datasets with curated spectral libraries (e.g., SciFinder) to resolve ambiguities .

Q. What methodologies address reproducibility challenges in this compound research?

Methodological Answer: Ensure rigorous documentation of experimental protocols, including batch-specific reagent data (e.g., catalyst lot numbers). Share raw data and computational workflows via platforms like GitHub or Figshare. For collaborative studies, use standardized reference materials (e.g., certified cis-Nemorensic acid samples) to calibrate instruments across labs .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data for this compound in different assay systems?

Methodological Answer: Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay sensitivity). Validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Apply statistical frameworks like Bayesian inference to quantify uncertainty and prioritize hypotheses .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

- Novelty : "Does cis-Nemorensic acid exhibit unexplored binding modes with target enzymes?"

- Feasibility : "Can the synthesis be scaled to 10g quantities without stereochemical loss?" Incorporate PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies .

Ethical and Collaborative Considerations

Q. How can researchers engage stakeholders in interpreting this compound data while ensuring confidentiality?

Methodological Answer: Present anonymized datasets to focus groups using platforms like REDCap, with tiered access controls. Train participants in basic data literacy to contextualize findings. Adhere to GDPR/CCPA standards for data sharing and obtain explicit consent for secondary analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.